Cas no 17839-53-1 (2-Mercapto-6-methylbenzoic acid)

2-Mercapto-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-sulfanylbenzoic acid
- DTXSID20504358
- 17839-53-1
- 2-mercapto-6-methylbenzoic acid
- FHEHVVOYZBWOKK-UHFFFAOYSA-N
- EN300-363692
- 6-methyl-2-mercaptobenzoic acid
- SCHEMBL2960375
- 2-Mercapto-6-methylbenzoic acid
-
- インチ: InChI=1S/C8H8O2S/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,11H,1H3,(H,9,10)
- InChIKey: FHEHVVOYZBWOKK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 168.02450067g/mol
- どういたいしつりょう: 168.02450067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.3Ų
2-Mercapto-6-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363692-0.1g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 0.1g |
$640.0 | 2023-03-02 | ||
Enamine | EN300-363692-0.05g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 0.05g |
$612.0 | 2023-03-02 | ||
Enamine | EN300-363692-2.5g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 2.5g |
$1428.0 | 2023-03-02 | ||
Enamine | EN300-363692-5.0g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 5.0g |
$2110.0 | 2023-03-02 | ||
Enamine | EN300-363692-0.25g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 0.25g |
$670.0 | 2023-03-02 | ||
Enamine | EN300-363692-1.0g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-363692-0.5g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 0.5g |
$699.0 | 2023-03-02 | ||
Enamine | EN300-363692-10.0g |
2-methyl-6-sulfanylbenzoic acid |
17839-53-1 | 10.0g |
$3131.0 | 2023-03-02 |
2-Mercapto-6-methylbenzoic acid 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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7. Book reviews
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
2-Mercapto-6-methylbenzoic acidに関する追加情報
2-Mercapto-6-methylbenzoic Acid (CAS No. 17839-53-1): An Overview of Its Properties, Applications, and Recent Research Advances
2-Mercapto-6-methylbenzoic acid (CAS No. 17839-53-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a mercapto group (-SH) and a methyl group (-CH3) attached to a benzoic acid framework. The combination of these functional groups imparts 2-Mercapto-6-methylbenzoic acid with a range of interesting chemical and biological properties, making it a valuable reagent in various applications.
The molecular formula of 2-Mercapto-6-methylbenzoic acid is C8H8O2S, and its molecular weight is 164.19 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). The presence of the mercapto group makes it an excellent nucleophile and reducing agent, while the carboxylic acid group provides it with acidic properties and the ability to form salts with various cations.
In recent years, 2-Mercapto-6-methylbenzoic acid has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceutical compounds. The mercapto group can be readily functionalized through various chemical reactions, such as alkylation, acylation, and oxidation, which allows for the creation of a wide array of derivatives with diverse biological activities.
A notable example of the application of 2-Mercapto-6-methylbenzoic acid in pharmaceutical research is its use in the synthesis of antiviral agents. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of 2-Mercapto-6-methylbenzoic acid exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the mercapto group played a crucial role in enhancing the antiviral efficacy by interacting with specific viral proteins involved in replication.
Beyond its potential as an antiviral agent, 2-Mercapto-6-methylbenzoic acid has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of 2-Mercapto-6-methylbenzoic acid effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that this compound could be a valuable lead for developing new anti-inflammatory drugs.
In addition to its medicinal applications, 2-Mercapto-6-methylbenzoic acid has found utility in materials science and analytical chemistry. Its ability to form stable complexes with metal ions makes it an excellent ligand for use in coordination chemistry. Researchers have utilized this property to develop novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. Furthermore, the compound's strong UV absorption characteristics have led to its use as a chromophore in various spectroscopic techniques.
The synthesis of 2-Mercapto-6-methylbenzoic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 2-chloro-6-methylbenzoic acid with sodium hydrosulfide (NaHS) under appropriate conditions. Another method involves the thiolation of 2-bromo-6-methylbenzoic acid using thiourea followed by hydrolysis to yield the desired product. These synthetic routes have been optimized to improve yield and purity, making large-scale production feasible for industrial applications.
The safety profile of 2-Mercapto-6-methylbenzoic acid is an important consideration for both laboratory use and potential therapeutic applications. While it is generally considered safe when handled properly, precautions should be taken due to its reactivity with certain chemicals and its potential to cause skin irritation or allergic reactions upon prolonged exposure. It is recommended that users wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.
In conclusion, 2-Mercapto-6-methylbenzoic acid (CAS No. 17839-53-1) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique molecular structure endows it with valuable chemical properties that make it suitable for various synthetic transformations and biological studies. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in scientific and industrial contexts.
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